CPCCOEt
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCTZFMSAHZQTR-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Profile of Cpccoet
Receptor Selectivity and Specificity
CPCCOEt exhibits a highly selective pharmacological profile, primarily targeting a specific subtype of metabotropic glutamate (B1630785) receptors while demonstrating a notable lack of activity at other related receptor types.
mGluR1 Subtype Selectivity (e.g., hmGlu1b)
This compound functions as a selective non-competitive antagonist of the human metabotropic glutamate receptor 1 (hmGlu1) subtype, particularly hmGlu1b. tocris.comnih.govrndsystems.comscientificlabs.co.uk Research indicates that this compound inhibits glutamate-induced increases in intracellular calcium at hmGluR1b with an apparent IC50 value of 6.5 µM. nih.govrndsystems.comresearchgate.net This selectivity makes it a valuable tool for investigating the specific roles of mGluR1 in various biological processes. wikipedia.org
Table 1: this compound Selectivity for hmGluR1b
| Receptor Subtype | Activity | IC50 (µM) / Concentration Tested (µM) | Reference |
| hmGluR1b | Antagonist | 6.5 µM | nih.govrndsystems.comresearchgate.net |
Lack of Activity at Other mGluR Subtypes (e.g., mGlu2, mGlu4a, mGlu5a, mGlu7b, mGlu8a)
A crucial aspect of this compound's specificity is its observed lack of agonist or antagonist activity at other mGluR subtypes. Studies have shown that this compound does not exhibit significant activity at hmGlu2, hmGlu4a, hmGlu5a, hmGlu7b, or hmGlu8a, even at concentrations up to 100 µM. tocris.comnih.govrndsystems.comscientificlabs.co.ukresearchgate.net This broad inactivity across other mGluR groups underscores its utility as a precise probe for mGluR1-specific research.
Table 2: Lack of this compound Activity at Other mGluR Subtypes
| Receptor Subtype | Activity at 100 µM | Reference |
| hmGlu2 | No activity | tocris.comnih.govrndsystems.comscientificlabs.co.ukresearchgate.net |
| hmGlu4a | No activity | tocris.comnih.govrndsystems.comscientificlabs.co.ukresearchgate.net |
| hmGlu5a | No activity | tocris.comnih.govrndsystems.comscientificlabs.co.ukresearchgate.net |
| hmGlu7b | No activity | tocris.comnih.govrndsystems.comscientificlabs.co.ukresearchgate.net |
| hmGlu8a | No activity | tocris.comnih.govrndsystems.comscientificlabs.co.ukresearchgate.net |
Absence of Activity at Ionotropic Receptors
Beyond metabotropic receptors, this compound also demonstrates an absence of activity at ionotropic glutamate receptors. tocris.comnih.govrndsystems.comscientificlabs.co.uk This characteristic further refines its pharmacological profile, ensuring that its observed effects are specifically mediated through mGluR1 and not confounded by interactions with ligand-gated ion channels.
Mechanism of Action as a Non-Competitive Antagonist
This compound functions as a non-competitive antagonist, a mechanism distinct from orthosteric antagonism where a compound directly competes with the natural ligand for the binding site.
Allosteric Inhibition of Receptor Signaling
This compound acts as a negative allosteric modulator (NAM) of mGluR1. nih.govresearchgate.net This means it binds to an allosteric site on the receptor, distinct from the glutamate-binding orthosteric site. researchgate.netnih.govresearchgate.netsigmaaldrich.com By binding to this allosteric site, this compound inhibits the activation of mGluR1 by L-glutamate. nih.gov This allosteric interaction disrupts receptor signaling without directly interfering with glutamate's ability to bind to its primary site. nih.govresearchgate.netresearchgate.net The binding site for this compound has been localized to the transmembrane (TM) region of mGluR1, specifically involving amino acid residues Thr815 and Ala818 located at the extracellular surface of transmembrane segment VII. nih.govresearchgate.netacs.org The interaction of this compound with these residues is proposed to disrupt receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain. nih.govresearchgate.net
Impact on Glutamate Binding (e.g., no effect on EC50 or Hill coefficient)
A key characteristic of this compound's non-competitive antagonism is its impact on glutamate binding and receptor activation. Schild analysis has indicated that this compound decreases the efficacy of glutamate-stimulated phosphoinositide hydrolysis. nih.govresearchgate.netresearchgate.netacs.orgscispace.com Crucially, this inhibition occurs without affecting the EC50 value or the Hill coefficient of glutamate. nih.govresearchgate.netresearchgate.netacs.orgscispace.com This finding demonstrates that this compound does not alter the affinity of glutamate for its binding site or the cooperativity of glutamate binding. Furthermore, studies have shown that this compound does not displace [3H]glutamate binding to membranes prepared from mGluR1a-expressing cells, further confirming its allosteric, non-competitive mechanism of action. nih.govresearchgate.netresearchgate.netacs.org
Table 3: Impact of this compound on Glutamate Binding Parameters
| Parameter | Effect of this compound | Reference |
| EC50 of Glutamate | No effect | nih.govresearchgate.netresearchgate.netacs.orgscispace.com |
| Hill Coefficient of Glutamate | No effect | nih.govresearchgate.netresearchgate.netacs.orgscispace.com |
| [3H]Glutamate Binding Displacement | No displacement | nih.govresearchgate.netresearchgate.netacs.org |
Molecular Mechanisms of Cpccoet Interaction with Mglur1
Allosteric Binding Site Characterization
The precise localization and identification of key interacting residues define the allosteric binding site of CPCCOEt on mGluR1.
Location within the Transmembrane (TM) Domain
This compound inhibits mGluR1 activity by binding within the receptor's transmembrane (TM) domain nih.govuni.luzhanggroup.org. Research has pinpointed its allosteric binding site specifically to transmembrane segment VII (TMVII) cenmed.comuni-freiburg.denih.govtocris.comtocris.com. This site is situated at the extracellular surface of TMVII cenmed.comtocris.comtocris.com, and is sometimes described as involving the third extracellular loop of mGluR1α nih.gov. The interaction occurs within the seven-transmembrane (7TM) domain of the receptor, clearly distinguishing it from the orthosteric ligand-binding pocket located in the extracellular domain glpbio.comzhanggroup.orgwikipedia.org.
Identification of Key Residues for Interaction
Crucial to the allosteric mechanism of this compound are specific amino acid residues within the mGluR1 receptor. Mutagenesis studies have definitively identified Thr815 and Ala818 as key determinants for this compound interaction cenmed.comuni-freiburg.denih.govtocris.comtocris.com. These residues are located at the extracellular surface of transmembrane segment VII cenmed.comtocris.comtocris.com. Experimental evidence demonstrates that substituting Thr815 and Ala818 in human mGluR1b with their homologous amino acids from mGluR5a abolishes this compound's inhibitory action on mGluR1b cenmed.comtocris.com. Conversely, introducing Thr815 and Ala818 into mGluR5a confers sensitivity to this compound, enabling inhibition with an IC50 of 6.6 µM cenmed.comtocris.com.
Table 1: Key Residues for this compound Interaction with mGluR1
| Residue | Location (TM Domain) | Role in this compound Interaction | Reference |
| Thr815 | TMVII (extracellular surface) | Essential for inhibition; substitution eliminates activity | cenmed.comtocris.com |
| Ala818 | TMVII (extracellular surface) | Essential for inhibition; substitution eliminates activity | cenmed.comtocris.com |
Structural Insights into Allosteric Modulation
Understanding the structural basis of this compound's allosteric modulation has been significantly advanced through computational and experimental approaches.
Computational Homology Modeling and Receptor Docking Studies
Computational homology modeling has played a vital role in predicting and rationalizing the binding modes of allosteric modulators like this compound to mGluR1 wikipedia.org. Early models of the mGluR1 receptor were often constructed based on the crystal structure of bovine rhodopsin, a well-studied G protein-coupled receptor (GPCR) wikipedia.org. These models, combined with molecular docking studies, have been used to investigate ligand-protein interactions and to derive potential binding modes within the allosteric transmembrane region for mGluR1 antagonists wikipedia.org. Such computational efforts have facilitated the identification of important residues for negative allosteric modulator (NAM) activity, including a cluster of aromatic residues in transmembrane 6 (TM6), which are distinct from, but potentially overlapping with, the this compound binding site in TMVII wikipedia.org. Retrospective docking validation against subsequently released mGluR1 crystal structures has also been performed to refine these models.
Mutagenesis Studies to Elucidate Binding Determinants
Mutagenesis studies have been instrumental in experimentally validating the computational predictions and precisely mapping the binding determinants of this compound cenmed.comtocris.comtocris.com. Researchers systematically exchanged segments and individual amino acids between mGluR1b and the related mGluR5a subtype to pinpoint the exact residues responsible for this compound's selective inhibition cenmed.comtocris.com. These studies confirmed that this compound interacts directly within the transmembrane region of the mGluR1 receptor, specifically highlighting Thr815 and Ala818 in TMVII as critical for its binding and inhibitory action cenmed.comuni.lutocris.com. Site-directed mutagenesis continues to be a powerful technique for narrowing down functionally important residues and elucidating the intricate binding determinants of allosteric modulators wikipedia.org.
Disruption of Intramolecular Receptor Activation
This compound's non-competitive mechanism of action involves disrupting the internal communication within the mGluR1 receptor, rather than directly blocking glutamate (B1630785) binding cenmed.com. The interaction of this compound with Thr815 and Ala818 in mGluR1 is proposed to inhibit an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain cenmed.com. This disruption leads to a decrease in the efficacy of glutamate-stimulated phosphoinositide hydrolysis, a key downstream signaling event mediated by mGluR1 cenmed.com. Functionally, this compound effectively inhibits mGluR1 activity, as demonstrated by its impact on DHPG-induced activation of the ERK-MAPK pathway, a common signaling cascade activated by mGluR1.
Biological and Physiological Effects of Mglur1 Antagonism by Cpccoet
Effects on Neuronal Development and Morphology
CPCCOEt's influence on mGluR1 has profound implications for the structural and developmental integrity of neurons, especially cerebellar Purkinje cells.
Impact on Cerebellar Purkinje Cell Survival and Dendritic Morphology
Studies have demonstrated that this compound reduces the survival of Purkinje cells in mixed rat cerebellar cultures abcam.comnih.gov. Furthermore, exposure to this compound significantly impacts the dendritic morphology of these cells, leading to a reduction in the total length of the dendritic tree and a decrease in the number of dendritic branches abcam.com. In vivo investigations involving systemic administration of this compound in rats from postnatal day 3 to day 9 also resulted in a reduced number of cerebellar Purkinje cells and dramatically altered their morphology nih.gov.
Early Developmental Exposure Sensitivity
The effects of this compound on Purkinje cell survival and dendritic morphology are critically dependent on the timing of exposure during development abcam.comnih.gov. In vitro, these effects were observed when cultures were exposed to this compound during early developmental stages, specifically from 3 to 6 days in vitro (DIV) or 6 to 9 DIV abcam.comnih.gov. Similarly, in vivo studies showed that mGluR1 blockade induced by systemic administration of this compound from postnatal day 3 to postnatal day 9 reduced the number and altered the morphology of cerebellar Purkinje cells, highlighting the sensitivity of early developmental periods to mGluR1 antagonism nih.gov.
Modulation of Synaptic Plasticity and Transmission
This compound's action as an mGluR1 antagonist also plays a role in modulating various forms of synaptic plasticity and neurotransmitter release.
Influence on Long-Term Potentiation (LTP) at Inhibitory Synapses
Pharmacological inhibition of group I metabotropic glutamate (B1630785) receptors, including mGluR1 by this compound, has been shown to prevent heterosynaptic long-term depression (eLTD) ctdbase.org. This suggests a role for mGluR1 activation in certain forms of synaptic weakening. Additionally, this compound has been observed to block thalamocortical LTP induced by tetanization in the auditory cortex, indicating its influence on long-term potentiation mechanisms. However, its effect can be specific to the mGluR subtype, as NMDAR-mediated mossy fiber LTP in the hippocampus was not blocked by this compound (an mGluR1 antagonist), but was blocked by an mGluR5 antagonist. In amygdala synapses, this compound, when applied with a calcium chelator, prevented a specific form of postsynaptic LTP.
Effects on Climbing Fiber Responses in Purkinje Neurons
This compound has been found to enhance the climbing fiber response in Purkinje neurons. However, this effect is notable for being independent of mGluR1 receptors and other glutamate receptors. Research suggests that this non-mGluR1 action of this compound targets a postsynaptic voltage-dependent component, with inhibition of a potassium channel being the most likely mechanism. While some studies indicate a potentiation of climbing fiber evoked complex spike responses, other observations suggest that this compound can also suppress the response in a subset of Purkinje cells.
Presynaptic Effects on Glutamate Release
This compound exerts significant presynaptic effects by influencing glutamate release. It has been shown to reduce the amplitude of consecutive excitatory postsynaptic currents (EPSCs) evoked by high-frequency stimulation. This reduction is associated with a decrease in presynaptic calcium transients, which are typically enhanced by the activation of presynaptic group I mGluRs. By blocking the presynaptic action of glutamate at group I mGluRs, this compound reduces the release of glutamate, as evidenced by its ability to abolish fictive locomotion in certain experimental models. The compound prevents a rise in presynaptic intracellular calcium, thereby inhibiting the enhancement in glutamate release that occurs when these facilitatory autoreceptors are activated.
Regulation of Cell Proliferation and Activity
The antagonism of mGluR1 by this compound has demonstrated significant effects on the proliferation and metabolic activity of various tumor cell lines, highlighting its potential in cellular growth regulation.
Inhibition of Human Melanoma Cell Proliferation and Metabolic Activity
This compound has been shown to significantly inhibit the proliferation and metabolic activity of human melanoma cell lines nih.govfishersci.bewikipedia.orgfishersci.ca. Studies have reported that this compound effectively reduces the growth of two distinct human melanoma cell lines, including human Bowes melanoma (HBMC) cells nih.govfishersci.befishersci.ca. This inhibitory effect on cell proliferation was observed to be independent of the external glutamate levels in the culture medium fishersci.ca.
Furthermore, research indicates a synergistic effect when this compound is combined with established chemotherapeutic agents. For instance, the combined administration of 200 µM this compound and 10 ng/ml docetaxel (B913) resulted in a more pronounced cytostatic effect on HBMC cells compared to either treatment alone nih.govfishersci.be. However, it is important to note that treatment with this mGluR1 antagonist did not induce apoptotic cell death in these melanoma cell lines nih.govfishersci.befishersci.ca.
Table 1: Effects of this compound on Human Melanoma Cells
| Cell Line (Concentration) | Effect on Proliferation | Effect on Metabolic Activity | Apoptosis Induction | Synergistic Effect with Docetaxel |
| Human Melanoma Cells (various) | Inhibited nih.govfishersci.bewikipedia.orgfishersci.ca | Inhibited nih.govfishersci.befishersci.ca | Not observed nih.govfishersci.befishersci.ca | N/A |
| HBMC Cells (200 µM) | Inhibited nih.govfishersci.be | N/A | Not observed nih.govfishersci.be | Enhanced cytostatic effect nih.govfishersci.be |
Effects on Neuroendocrine Tumor Cell Lines (e.g., MTC-SK)
The non-competitive mGluR1 antagonist this compound has been found to significantly inhibit the proliferation and metabolic cell activity of the medullary thyroid carcinoma (MTC) cell line MTC-SK nih.govfishersci.be. This finding underscores the relevance of specific allosteric modulators of glutamate receptors as potential therapeutic agents for drug-insensitive neuroendocrine tumors (NETs) nih.govfishersci.be. Further investigations have extended these studies to midgut NET cell lines, suggesting broader applicability of mGluR1 antagonism in neuroendocrine neoplasia nih.gov. Other subtype-specific mGluR1 antagonists, such as cyclothiazide (B1669527) and YM298198, have also been shown to decrease cell proliferation in MTC-SK cells nih.gov.
Table 2: Effects of this compound on Neuroendocrine Tumor Cell Lines
| Cell Line (Concentration) | Effect on Proliferation | Effect on Metabolic Activity | Additional Findings |
| MTC-SK (this compound) | Significantly inhibited nih.govfishersci.be | Significantly inhibited nih.govfishersci.be | Similar effects with cyclothiazide and YM298198 nih.gov |
| Midgut NETs (this compound) | Studies extended to these cell lines nih.gov | N/A | N/A |
Influence on Signal Transduction Pathways
This compound's action as an mGluR1 antagonist involves modulation of critical intracellular signaling pathways, particularly those linked to Group I metabotropic glutamate receptors.
Phosphoinositide Hydrolysis Modulation
Group I metabotropic glutamate receptors, including mGluR1, are preferentially coupled to the activation of the Gq/11 family of G proteins, which primarily activate phosphoinositide hydrolysis as their major signaling mechanism bio-techne.comfishersci.co.uk. This process involves the enzyme phospholipase C (PLC) decomposing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate protein kinases and intracellular Ca2+ mobilization fishersci.co.uk.
This compound, as a negative allosteric modulator (NAM), inhibits mGluR1 activity by binding to its transmembrane domain fishersci.co.uk. It has been demonstrated to inhibit phosphoinositide hydrolysis without affecting the EC50 value or Hill coefficient of glutamate wikidoc.org. In hippocampal interneurons, the DHPG-induced calcium mobilization, a downstream effect of mGluR1 activation, was markedly inhibited by this compound citeab.com. Furthermore, this compound blocked the quinpirole-induced inhibition of EPSC amplitude, an effect linked to group I mGluR activation and intracellular calcium release fishersci.com. The binding of extracellular Ca2+ to mGluR1 has been observed to reduce the inhibitory action of this compound on the receptor fishersci.co.uk.
Effects on JNK Phosphorylation (comparison with mGluR5 antagonists)
Studies investigating the influence of mGluR1 antagonism on JNK phosphorylation have revealed distinct profiles compared to mGluR5 antagonism. Pretreatment of cultured rat striatal neurons with this compound (1 or 5 µM), an mGluR1-selective antagonist, did not significantly alter DHPG-stimulated JNK phosphorylation wikipedia.orgtocris.com. In contrast, the mGluR5-selective antagonist MPEP, at comparable concentrations, effectively blocked DHPG-induced JNK phosphorylation wikipedia.orgtocris.com. This indicates that mGluR5, rather than mGluR1, plays a predominant role in mediating DHPG-induced JNK phosphorylation in these neuronal contexts wikipedia.orgtocris.com.
Similarly, in osteosarcoma LM7 cells, this compound (40 µM) did not significantly reduce the total number of cells or the number of proliferating cells mims.com. Conversely, Fenobam (300 µM), a negative allosteric modulator of mGluR5, significantly reduced both total and proliferating cell numbers, comparable to the effect of Riluzole mims.com. These findings further support a differential role for mGluR1 and mGluR5 in JNK phosphorylation and cell proliferation pathways.
Induction of Receptor Supersensitivity Following Sustained Antagonist Treatment
Sustained treatment with mGluR1 antagonists, including this compound, has been shown to induce receptor supersensitivity. In primary cultures of rat cerebellar granule cells, a 24-hour sustained treatment with this compound rendered mGlu1 receptors supersensitive to agonists wikipedia.org. This effect was characterized by a significant increase in the maximal inositol phosphate (B84403) (IP) response (Emax) to quisqualate, an mGluR1 agonist, and a reduced concentration of quisqualate needed to achieve the same IP effect wikipedia.org. Concurrently, the effectiveness (potency) of other mGluR1 antagonists was significantly decreased in these antagonist-pretreated cells wikipedia.org.
Further evidence of mGluR1 supersensitivity comes from studies using L929sA cells expressing the human mGluR1a receptor. Pretreatment with this compound enhanced glutamate-induced [3H]IP production and Ca2+ mobilization wikiwand.com. Specifically, the potency of glutamate was increased by approximately 3-fold after 24 hours of antagonist pretreatment, while the potency of the antagonists themselves was significantly reduced wikiwand.com. This antagonist-mediated enhancement of mGluR1a receptor signaling was accompanied by an increase in the amount of mGluR1a receptors at the cell surface, suggesting a mechanism involving altered receptor trafficking or membrane targeting wikiwand.com. The rapid onset of the maximal increase in intracellular [Ca2+] after only 30 minutes of pretreatment suggests that de novo receptor synthesis may not be the primary mechanism for this supersensitization wikiwand.com. These findings collectively indicate that prolonged mGluR1 antagonism can lead to a state of receptor supersensitivity.
Research Applications and Methodologies Utilizing Cpccoet
In Vitro Experimental Models
In vitro studies utilizing CPCCOEt provide detailed insights into its cellular and molecular effects across diverse cell types and experimental setups.
This compound has been applied to various cell culture systems, including neuronal cells and cancer cell lines, to investigate mGluR1-mediated functions.
Cerebellar Granule Cells: In mixed rat cerebellar cultures containing both Purkinje and granule cells, this compound at concentrations of 1, 10, and 30 µM was observed to reduce the survival of Purkinje cells. jneurosci.orgnih.gov This effect was particularly pronounced when exposure to this compound occurred during early developmental stages (from 3 to 6 or 6 to 9 days in vitro, DIV), leading to smaller Purkinje cells with shorter dendrites. jneurosci.org In primary cultures of cerebellar granule neurons, which express native mGluR1a, this compound demonstrated an inhibitory effect on phosphoinositide hydrolysis stimulated by mGluR1 agonists. nih.gov Furthermore, this compound inhibited cell viability in cerebellar granule neurons with an IC50 of 19.8 µM. researchgate.net
Melanoma Cell Lines: Research has shown that this compound significantly decreases the growth of human melanoma cell lines, such as HBMC and n15006. spandidos-publications.comiiarjournals.org At a concentration of 200 µM, this compound reduced the enzymatic activity of mitochondrial dehydrogenase, as measured by WST-1 assays, in these cells. spandidos-publications.com This inhibitory effect on cell growth and metabolic activity was also observed in mGluR1-positive melanoma cell lines SK2 (IC50 109 µM) and SK5 (IC50 105 µM). researchgate.net Moreover, this compound was found to enhance the tumoricidal effects of the cytostatic drug docetaxel (B913) on HBMC melanoma cells. spandidos-publications.comiiarjournals.org
CHO and HEK293 Cells: Chinese Hamster Ovary (CHO) cells permanently transfected with mGluR1a have been utilized to demonstrate this compound's ability to inhibit glutamate-stimulated phosphoinositide hydrolysis. nih.gov Similarly, in HEK293 cells expressing myc-mGluR1, this compound effectively inhibited mGluR1 activity, as evidenced by its impact on DHPG-induced activation of ERK-MAPK. nih.gov this compound also selectively inhibited glutamate-induced increases in intracellular calcium in human mGluR1b-expressing HEK293 cells with an IC50 of 6.5 µM. nih.gov
Electrophysiological techniques, particularly whole-cell voltage clamp, are critical for understanding the immediate functional impact of this compound on neuronal activity.
Synaptic Transmission Studies: In studies involving reticulospinal neurons and vestibulospinal axons, whole-cell patch-clamp recordings revealed that this compound (500 µM) reduced the amplitude of consecutive high-frequency evoked excitatory postsynaptic currents (EPSCs) at the vestibulospinal-reticulospinal (VS-RS) synapse. physiology.orgresearchgate.net This reduction in EPSC amplitude reflects an enhancement of the amplitude ratio (1st EPSC/3rd EPSC) from 1.65 ± 0.10 to 2.39 ± 0.16 (n=5 cells) in the presence of this compound, indicating a reduction in the relative amplitude of the third EPSC. researchgate.net
Cerebellar Purkinje Cells: Whole-cell voltage recordings from Purkinje cells in rat cerebellar slices demonstrated that this compound, at concentrations typically used to block mGluR1, enhanced the climbing fiber response, an effect that appeared to be independent of mGluR1 receptors. researchgate.netnih.gov However, voltage-clamped climbing fiber EPSCs themselves were unaffected by this compound. nih.gov
Inhibitory Postsynaptic Currents: In whole-cell voltage-clamp recordings from Purkinje neurons, this compound (100–200 µM) was shown to inhibit the increase in spontaneous inhibitory postsynaptic current (sIPSC) frequency induced by the mGluR agonist DHPG. nih.gov
Biochemical assays are employed to quantify the effects of this compound on intracellular signaling pathways.
Intracellular Calcium Measurements: this compound selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b with an apparent IC50 of 6.5 µM. nih.gov Calcium imaging experiments have utilized this compound to elucidate the cellular mechanisms underlying mGluR modulation of calcium dynamics. physiology.org Specifically, application of this compound (500 µM) in the presence of ionotropic glutamate (B1630785) receptor antagonists led to a significant and reversible reduction in the peak and tail amplitudes of evoked presynaptic Ca2+ transients, decreasing them by 25.7% and 31.9%, respectively. physiology.org It has also been observed that extracellular Ca2+ can reduce the inhibitory effects of this compound on mGluR1. mdpi.com
Phosphoinositide Hydrolysis: Studies using phosphoinositide hydrolysis assays have shown that this compound acts in a noncompetitive manner, decreasing the efficacy of glutamate-stimulated phosphoinositide hydrolysis without altering the EC50 value or Hill coefficient of glutamate. nih.gov In CHO cells, this compound inhibited phosphoinositide hydrolysis stimulated by glutamate. nih.gov Similarly, in HEK293 cells transfected with rat mGluR1a, this compound (100 µM) inhibited phosphoinositide hydrolysis induced by mGluR1 agonists. nih.gov The IC50 for this compound's inhibition of Gαq signaling, as measured by phosphoinositide hydrolysis, is reported to be 0.5 nM. researchgate.net
Table 1: Summary of this compound's Inhibitory Potency (IC50) in In Vitro Assays
| Assay Type | Cell Line / Receptor | IC50 (µM) | Reference |
| Intracellular Calcium Increase | hmGluR1b | 6.5 | nih.gov |
| Phosphoinositide Hydrolysis | hmGluR1b (Gαq signaling) | 0.0005 (0.5 nM) | researchgate.net |
| Cell Viability | Cerebellar Granule Neurons | 19.8 | researchgate.net |
| Cell Viability | SK2 Melanoma Cells | 109 | researchgate.net |
| Cell Viability | SK5 Melanoma Cells | 105 | researchgate.net |
| Cell Viability | Hs683 Glioma Cells | 321 | researchgate.net |
This compound's impact on cell proliferation and viability has been assessed primarily through WST-1 assays, a colorimetric method based on the cleavage of tetrazolium salt by mitochondrial dehydrogenase. spandidos-publications.comcaymanchem.comtakarabio.com
Melanoma and Glioma Cells: In human melanoma cell lines (HBMC, n15006), this compound (200 µM) significantly decreased both cell growth and the enzymatic activity of mitochondrial dehydrogenase. spandidos-publications.com This reduction in metabolic activity, indicative of decreased viability, was also observed in mGluR1-positive melanoma cell lines SK2 and SK5, as well as in Hs683 glioma cells. researchgate.net These findings suggest a role for mGluR1 in the proliferation and viability of certain cancer cells.
In Vivo Animal Models
This compound has been utilized in animal models to investigate the developmental and functional roles of mGluR1 in complex biological systems.
Studies in rodents have highlighted the critical role of mGluR1 in cerebellar development, with this compound serving as a key pharmacological tool.
Purkinje Cell Development: Systemic administration of this compound (5 mg/kg, s.c.) to rats from postnatal day (P) 3 to P9 resulted in a reduced number and dramatically altered morphology of cerebellar Purkinje cells. jneurosci.orgnih.gov This effect underscored the necessity of endogenous mGluR1 activation for proper Purkinje cell differentiation and survival during critical developmental windows. jneurosci.orgnih.gov
Molecular Layer Interneurons: In adult mice, parallel fiber activation-evoked somatic Ca2+ rises in cerebellar molecular layer interneurons (MLIs) were significantly decreased by the addition of this compound to the craniotomy bathing pool, indicating a contribution of mGluR1s to these calcium signals in vivo. elifesciences.org
Compensatory Mechanisms: In Grm1crv4/crv4 mice, which lack the mGlu1 receptor, this compound was unable to further inhibit potassium-evoked glutamate exocytosis from cerebellar synaptosomes. oup.com This observation suggests that in the absence of mGlu1 receptors, presynaptic low-affinity mGlu1 autoreceptors might be functionally replaced by high-affinity mGlu5 autoreceptors in these mice. oup.com this compound is also considered a suitable control for in vivo studies due to its lack of potentiator activity at mGluR4. pnas.org
Behavioral Pharmacology (e.g., memory and addiction research)
In behavioral pharmacology, this compound is utilized to investigate the role of mGluR1 in modulating animal behaviors, particularly those related to memory and addiction. Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5, are known to regulate drug intake, reward, reinforcement, and the reinstatement of drug-seeking behaviors. nih.gov These receptors also mediate cognitive processes such as learning, memory, behavioral flexibility, and extinction. nih.gov
Studies on ethanol (B145695) self-administration in rodents have yielded mixed results regarding this compound's effects. While some research indicates a consistent lack of effect of this compound on operant ethanol self-administration, other studies have reported an inhibitory effect. nih.govuni-regensburg.de This variability suggests a complex interplay of factors that may influence the observed outcomes.
Studies on Synergistic Effects with Chemotherapeutic Agents in Tumor Models
Research has increasingly implicated glutamate and its receptors in the proliferation and migration of various peripheral tumor cells. researchgate.netspandidos-publications.comnih.gov In this context, this compound has been investigated for its potential in oncology, particularly in human melanoma models.
Studies have demonstrated that this compound significantly inhibits the proliferation and modifies the morphology of human melanoma cell lines. researchgate.netspandidos-publications.comnih.gov These anti-proliferative effects are independent of the external glutamate levels in the culture medium. researchgate.netspandidos-publications.comnih.gov Crucially, this compound has been shown to significantly enhance the tumoricidal effects of conventional cytostatic drugs, such as docetaxel. researchgate.netspandidos-publications.comnih.goviiarjournals.org This synergistic interaction suggests that selective non-competitive mGluR1 antagonists like this compound could potentially be used either alone or in combination with chemotherapy to enhance existing therapies for melanoma and possibly other malignancies. researchgate.netspandidos-publications.comnih.gov
The following table summarizes key findings on this compound's synergistic effects in tumor models:
| Effect on Tumor Cells | Observation | Reference |
| Inhibition of proliferation | Significant decrease in cell growth of human melanoma cell lines. | spandidos-publications.comnih.gov |
| Morphological modification | Altered morphology of human melanoma cell lines. | spandidos-publications.comnih.gov |
| Synergistic with cytostatic drugs | Enhanced tumoricidal effects when combined with agents like docetaxel. | researchgate.netspandidos-publications.comnih.goviiarjournals.org |
| Independence from external glutamate | Effects observed regardless of external glutamate levels. | researchgate.netspandidos-publications.comnih.gov |
Role as a Pharmacological Tool in Dissecting mGluR1 Function
This compound serves as a critical pharmacological tool due to its selective and non-competitive antagonism of mGluR1. It selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b, exhibiting an apparent IC50 of 6.5 µM. nih.gov Importantly, this compound demonstrates high selectivity, showing no agonist or antagonist activity at other metabotropic glutamate receptor subtypes, including mGlu2, 4a, 5a, 7b, and 8a, even at concentrations up to 100 µM. tocris.comnih.gov
Pharmacological analyses, such as Schild analysis, indicate that this compound acts in a non-competitive manner. It reduces the efficacy of glutamate-stimulated phosphoinositide hydrolysis without altering the EC50 value or the Hill coefficient of glutamate. nih.gov Furthermore, this compound does not displace [3H]glutamate binding to membranes from mGluR1a-expressing cells, reinforcing its non-competitive mechanism of action. nih.gov
The specific site of action for this compound has been localized to the extracellular surface of transmembrane segment VII of mGluR1, involving amino acid residues Thr815 and Ala818. nih.gov Its interaction with these residues is proposed to disrupt receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain. nih.gov As a negative allosteric modulator (NAM), this compound binds to the transmembrane domain to exert its inhibitory effects. mdpi.comresearchgate.net This characteristic makes it valuable for dissecting the precise functional roles of mGluR1 in various physiological and pathological contexts, such as its ability to inhibit excitatory synaptic transmission in models of arthritis. d-nb.info
Comparison with Other mGluR1 Antagonists and Allosteric Modulators (e.g., LY367385, BAY36-7620, MPEP)
This compound is one of several important pharmacological agents used to modulate mGluR1 activity. Its characteristics can be compared to other known mGluR1 antagonists and allosteric modulators, such as LY367385, BAY36-7620, and MPEP.
| Compound Name | Target Receptor | Mechanism of Action | Key Characteristics | Reference |
| This compound | mGluR1 | Non-competitive antagonist, negative allosteric modulator | Selective for mGluR1 (IC50 = 6.5 µM), no activity at mGlu2, 4a, 5a, 7b, 8a up to 100 µM. Binds to transmembrane domain. | tocris.comwikipedia.orgnih.govmdpi.comresearchgate.netmedchemexpress.com |
| LY367385 | mGlu1a | Selective antagonist | IC50 of 8.8 µM for blocking quisqualate-induced phosphoinositide hydrolysis. Negligible action on group II and III receptors. Generally does not antagonize mGluR5. | tocris.comguidetoimmunopharmacology.orgnih.gov |
| BAY36-7620 | mGluR1 | Non-competitive antagonist, inverse agonist | Potent and selective (IC50 = 0.16 µM). More potent than this compound. Inhibits mGlu1a receptor constitutive activity. Contains a butyrolactone structure. | nih.govtocris.combio-techne.comopenmedicinalchemistryjournal.comglpbio.com |
| MPEP | mGluR5 | Selective allosteric antagonist | Highly potent and selective for mGluR5 (IC50 = 32 nM), no activity at other mGluRs up to 10 mM. Used as a lead compound for MTEP. Produces neuroprotective, antidepressant, and anxiolytic effects. | nih.govwikipedia.orgwikipedia.org |
This compound, BAY36-7620, and MPEP are examples of non-amino acid compounds that function as Group I mGluR antagonists or allosteric modulators. nih.gov These compounds, including this compound, MPEP, and BAY36-7620, were among the first allosteric modulators to be described. researchgate.net A key characteristic of these allosteric modulators is that their binding sites are located within the 7-transmembrane (7TM) domains of the receptors, distinct from the orthosteric glutamate-binding site. researchgate.net
Future Directions and Therapeutic Implications
Potential Therapeutic Areas for mGluR1 Antagonism
The involvement of mGluR1 in diverse physiological and pathological processes positions its modulation as a promising therapeutic strategy.
Metabotropic glutamate (B1630785) receptor 1 antagonists, including CPCCOEt, are recognized as potential neuroprotective agents. nih.govmims.com In in vitro studies, this compound has demonstrated significant neuroprotection in rat cortical neuronal cultures exposed to mechanical injury and effectively attenuated glutamate-induced neuronal cell death. fishersci.co.uk Beyond cellular models, in vivo research has shown that this compound improved recovery from motor dysfunction and substantially reduced lesion volumes in rats following traumatic brain injury (TBI). fishersci.co.uk The neuroprotective effects of mGluR1 antagonists are hypothesized to involve the enhancement of GABAergic transmission, as mGluR1 activation typically exerts a depressive effect on inhibitory synaptic transmission. zhanggroup.org Furthermore, mGluR1 antagonists hold promise for treating brain ischemia and preventing neuronal damage associated with synaptic hyperactivity. nih.gov Research utilizing mGluR inhibitors, including this compound, is actively exploring their impact on conditions such as schizophrenia, anxiety, depression, and epilepsy, where dysregulated mGluR activity is frequently implicated. nih.gov Notably, this compound has been shown to reduce the inward current (I_BMAA) primarily mediated by mGluR1 activation, a mechanism linked to the neurotoxic effects of β-N-Methylamino-L-Alanine (BMAA), a cycad derivative associated with neurological conditions like amyotrophic lateral sclerosis-Parkinsonism-dementia complex (ALS-PDC) and potentially idiopathic Parkinson's disease. guidetoimmunopharmacology.org However, it is important to note that some preclinical studies have indicated that mGluR1 antagonism may be associated with motor and cognitive side effects, which could limit its therapeutic window for certain neurological applications. wikipedia.org
This compound has shown significant efficacy in cancer research, particularly concerning melanoma and neuroendocrine tumors. It has been observed to significantly inhibit the proliferation and alter the morphology of two distinct human melanoma cell lines in vitro. tocris.comguidetopharmacology.org These anti-proliferative effects were found to be independent of the external glutamate concentration in the culture medium. tocris.comguidetopharmacology.org A key finding in melanoma research is the synergistic potential of this compound: it significantly enhanced the tumoricidal effects of conventional cytostatic drugs, such as docetaxel (B913), suggesting its utility in combination chemotherapy regimens. tocris.comguidetopharmacology.orgtocris.comnih.gov The rationale for targeting mGluR1 in melanoma is supported by observations of mGluR1 subunit overexpression in metastatic melanoma. tocris.comzhanggroup.org Beyond melanoma, this compound has also demonstrated inhibitory effects on the proliferation and metabolic activity of the MTC-SK cell line, which represents medullary thyroid carcinoma, a type of neuroendocrine tumor. tocris.comnih.gov These findings underscore the broader potential of glutamate receptor antagonists, including this compound, in suppressing tumor growth and cellular activity across various peripheral malignancies. tocris.comtocris.comnih.gov
The following table summarizes selected in vitro research findings regarding this compound's effects on melanoma cell lines:
| Cell Line | Treatment | Observed Effect | Statistical Significance | Source |
| Human Melanoma Cells (HBMC, n15006) | This compound (200 µM) | Decreased cell growth | **p≤0.01 | tocris.com |
| HBMC Cells | This compound (200 µM) | Decreased enzymatic activity of mitochondrial dehydrogenase (WST-1 assay) | p<0.05; **p≤0.01 | tocris.com |
| n15006 Cells | This compound (200 µM) | Decreased enzymatic activity of mitochondrial dehydrogenase (WST-1 assay) | p<0.05; **p≤0.01 | tocris.com |
| HBMC Cells | This compound (200 µM) + Docetaxel (10 ng/ml) | More pronounced cytostatic effect compared to either treatment alone | *p<0.05; **p≤0.01 | tocris.comtocris.comnih.gov |
Development of Novel mGluR1 Modulators Inspired by this compound
This compound holds historical significance as one of the first identified structurally novel mGluR1 inhibitors. tocris.com The elucidation of its binding site within the 7-transmembrane domain of mGluR1 through mutagenesis studies has provided a structural blueprint for rational drug design and the development of new modulators. uni.lufishersci.ca This understanding is crucial for guiding the synthesis of compounds with improved potency, selectivity, and pharmacokinetic profiles. While this compound functions as a negative allosteric modulator (NAM), its discovery has spurred the broader exploration of allosteric modulators for mGluRs, which offer advantages such as enhanced selectivity and chemical tractability compared to orthosteric ligands. uni.lufishersci.catocris.com An example of such inspired development is PHCCC, a structural analogue of this compound. Although primarily identified as a positive allosteric modulator for mGluR4, PHCCC also exhibits partial antagonist activity at mGluR1b, highlighting how structural similarities can lead to compounds modulating different mGluR subtypes. wikipedia.orgfishersci.com The ongoing development of both positive and negative allosteric modulators of mGluRs is a significant area of focus in drug discovery, aiming to overcome the limitations and potential side effects associated with orthosteric ligands.
Addressing Off-Target Effects and Non-mGluR Mediated Actions of this compound
While this compound is generally regarded as a highly selective mGluR1 antagonist, with reported inactivity at other mGluR subtypes or ionotropic receptors at concentrations up to 100 µM, wikipedia.orgfishersci.bezhanggroup.org the complexity of biological systems necessitates a thorough understanding of any potential off-target or non-mGluR mediated actions. For instance, in studies investigating ethanol-induced sedation, this compound did not exert an effect, suggesting that mGluR1 may not be the primary mediator in this specific pathway, unlike mGluR5. Furthermore, some research indicates that at higher concentrations, this compound might exhibit antagonist activity at mGluR4, despite its primary selectivity for mGluR1. fishersci.com This suggests that concentration-dependent effects or less pronounced interactions with other receptors might occur. The observed additive neuroprotective effects of this compound when co-administered with NMDA receptor antagonists, such as MK-801, imply distinct mechanisms of action, indicating that this compound's neuroprotective properties are not solely mediated through NMDA receptor pathways. fishersci.co.uk Moreover, the neuroprotective effect of this compound has been shown to be occluded by GABA or GABA transporter inhibitors and abolished by a cocktail of GABA-A and GABA-B receptor antagonists, suggesting a functional link to GABAergic transmission rather than direct off-target binding to these receptors. zhanggroup.org Continued research is essential to fully characterize the complete pharmacological profile of this compound and to differentiate between direct receptor interactions and downstream or indirect effects.
Integration of Computational and Experimental Approaches in Drug Discovery
The future of drug discovery, particularly for complex targets like mGluRs, increasingly relies on the synergistic integration of computational and experimental approaches. Computational methods, including molecular dynamics simulations and virtual screening, are extensively applied to study mGluRs, facilitating the identification and optimization of potential drug candidates. The availability of high-resolution X-ray structures of mGluR extracellular and 7-transmembrane domains provides a robust foundation for structure-based modeling techniques. Concurrently, ligand-based methods are also successfully employed to predict and understand ligand-receptor interactions. The detailed mapping of this compound's binding site to the transmembrane domain of mGluR1 through experimental mutagenesis studies serves as a prime example of how experimental findings inform structural understanding, which can then be leveraged in computational models to design novel modulators. uni.lufishersci.ca Computational tools can significantly accelerate the drug discovery process by predicting binding affinities, identifying potential lead compounds, and guiding chemical modifications, thereby reducing the need for extensive and costly experimental screening. This integrated approach involves using computational predictions to prioritize compounds for experimental validation (e.g., in vitro functional assays, in vivo animal models), allowing for a more efficient and targeted development of new therapeutic agents. The development of allosteric modulators for mGluRs, where computational methods play a pivotal role, represents a significant advancement in targeting specific human diseases with greater precision. uni.lu
Q & A
Q. What experimental methods are used to confirm CPCCOEt’s selectivity for mGlu1 receptors?
To validate this compound’s selectivity, researchers employ radioligand binding assays and functional activity screens across mGluR subtypes. For instance, IC50 values are determined using calcium mobilization assays in cells expressing hmGluR1 versus other subtypes (e.g., hmGluR2, -4a, -5a). A study confirmed this compound’s IC50 of 6.5 μM for mGlu1 and no activity at 100 μM for other subtypes, highlighting its specificity . Additionally, docking studies (e.g., with 7TM domain models) visualize interactions between this compound and mGlu1’s transmembrane helices, distinguishing its binding from structurally unrelated antagonists like MPEP .
Q. How can researchers optimize this compound solubility and stability for in vitro studies?
this compound dissolves optimally in DMSO (up to 100 mM) or ethanol (up to 5 mM). For stability, freshly prepared solutions are recommended; however, aliquots stored at -20°C in airtight containers retain activity for ~1 month. Post-thaw, equilibration at room temperature for 1 hour prevents precipitation . Methodological rigor includes verifying solubility via spectrophotometry and confirming antagonist efficacy post-storage using functional assays (e.g., glutamate-induced calcium flux inhibition).
Advanced Research Questions
Q. How to design studies investigating this compound’s allosteric modulation without interfering with orthosteric ligand binding?
this compound’s non-competitive antagonism requires dual-measurement approaches :
- Binding assays : Use radiolabeled orthosteric ligands (e.g., [³H]glutamate) to confirm this compound does not displace them, even at high concentrations .
- Functional readouts : Measure intracellular calcium or IP3 levels to assess mGlu1 activity suppression. For example, in mGluR1b-expressing cells, this compound reduces glutamate efficacy without altering binding affinity, confirming allosteric modulation .
- Structural modeling : Compare docking poses of this compound and orthosteric ligands to identify non-overlapping binding pockets .
Q. What strategies reconcile contradictory findings on this compound’s binding interactions with MPEP?
While MPEP (mGlu5 antagonist) and this compound share overlapping spatial regions in mGlu1’s 7TM domain, their interactions with helices differ:
- Competitive displacement assays : Show this compound displaces MPEP in mGlu1 but not mGlu5, suggesting subtype-specific overlap .
- Chimeric receptor studies : Replace mGlu1 helices with mGlu5 sequences to pinpoint residues critical for this compound-MPEP interactions.
- Free energy calculations : Use molecular dynamics simulations to quantify binding energies and steric clashes, explaining why this compound’s ethyl ester group prevents mGlu5 binding .
Q. How can PICOT frameworks guide in vivo studies on this compound’s neuroprotective effects?
Apply the PICOT format to structure research questions:
- Population : Adult mice with induced ischemic stroke.
- Intervention : this compound (10 mg/kg, i.p.) administered post-ischemia.
- Comparison : Vehicle control vs. MPEP-treated group.
- Outcome : Infarct volume reduction (MRI) and motor function recovery (rotarod test).
- Time : Outcomes measured at 24h, 72h, and 7d post-intervention. This framework ensures specificity, enabling targeted literature searches (e.g., prior mGlu1 antagonist trials) and robust study designs (e.g., blinded outcome assessment) .
Methodological Challenges and Data Analysis
Q. What statistical approaches address variability in this compound’s efficacy across cell lines?
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values in HEK293 vs. neuronal cells) to calculate weighted averages and heterogeneity indices.
- Dose-response normalization : Express this compound’s effect as % inhibition relative to maximal glutamate response, controlling for receptor expression levels .
- Bayesian modeling : Incorporate prior data on mGlu1 expression variability to adjust potency estimates.
Q. How to identify understudied areas in this compound research using systematic reviews?
Conduct a PRISMA-guided review to map existing literature:
- Search terms : “this compound” AND (“mGlu1” OR “neuroprotection” OR “synaptic plasticity”).
- Gaps identified : Few studies explore this compound in glial cells or its role in chronic pain models.
- Thematic synthesis : Highlight discrepancies in reported IC50 values (e.g., 6.5 μM in mGlu1b vs. 15 μM in cerebellar neurons) .
Tables for Key Data Reference
| Parameter | Value | Source |
|---|---|---|
| Solubility in DMSO | 100 mM | |
| IC50 for hmGluR1 | 6.5 μM | |
| Binding overlap with MPEP | TMIII/TMVII interface | |
| Stability at -20°C | 1 month |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
